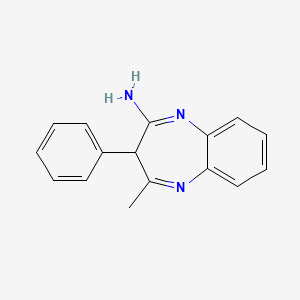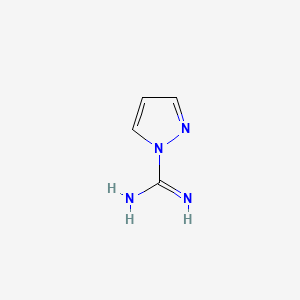![molecular formula C20H21N3O3S3 B1224746 N-[4-(4-methylphenyl)-2-thiazolyl]-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide](/img/structure/B1224746.png)
N-[4-(4-methylphenyl)-2-thiazolyl]-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methylphenyl)-2-thiazolyl]-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide is a piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition in Humans
- Study 1 : A compound related to the target molecule, SB-649868, an orexin 1 and 2 receptor antagonist developed for treating insomnia, was analyzed for its disposition and metabolism in humans. The study used [14C]SB-649868 to track the elimination and metabolic pathway of the drug, revealing principal excretion via feces and identification of major metabolites in plasma and excreta (Renzulli et al., 2011).
Anti-Cancer Activity
- Study 2 : Compounds with structural similarities to the target molecule, specifically 1,2-dihydropyridines, thiophenes, and thiazoles with a biologically active sulfone moiety, demonstrated significant in-vitro anti-breast cancer activity. This suggests potential avenues for cancer treatment research using structurally related compounds (Al-Said et al., 2011).
Pharmacological Characterization
- Study 3 : A study on PF-04455242, a κ-opioid receptor antagonist structurally similar to the target compound, revealed its high affinity and potential application in treating depression and addiction disorders. This highlights the therapeutic potential of compounds within this chemical class (Grimwood et al., 2011).
Novel Synthesis Routes
- Study 4 : Research on synthesizing structurally related compounds, like N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, provides insights into alternative synthesis methods for similar thiazole-containing compounds (Shahinshavali et al., 2021).
QSAR Studies
- Study 5 : A QSAR (Quantitative Structure-Activity Relationship) study on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and related compounds highlights the importance of structural analysis in predicting the biological activity of similar compounds (Al-Masoudi et al., 2011).
CDK2 Inhibitor for Antitumor Activity
- Study 6 : Research on BMS-387032, a CDK2 inhibitor structurally related to the target compound, demonstrated significant antitumor activity. This suggests the potential of similar compounds in cancer therapy (Misra et al., 2004).
Molecular Docking Studies
- Study 7 : Molecular docking studies on 1,3,4-oxadiazole derivatives, structurally similar to the target compound, revealed their potential as inhibitors of the butyrylcholinesterase (BChE) enzyme. This underscores the importance of structural analysis in drug design (Khalid et al., 2016).
Anticancer Agent Evaluation
- Study 8 : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related to the target molecule, were evaluated as anticancer agents, indicating the potential of similar compounds in cancer treatment (Rehman et al., 2018).
Eigenschaften
Molekularformel |
C20H21N3O3S3 |
|---|---|
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N3O3S3/c1-14-4-6-15(7-5-14)17-13-28-20(21-17)22-19(24)16-8-10-23(11-9-16)29(25,26)18-3-2-12-27-18/h2-7,12-13,16H,8-11H2,1H3,(H,21,22,24) |
InChI-Schlüssel |
KFXBEFOIUWYBHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1224663.png)



![N-[5-[(4-methylphenyl)methyl]-2-thiazolyl]-2-oxolanecarboxamide](/img/structure/B1224668.png)
![2-(3-Hydroxyphenyl)-6-(1-piperidinyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B1224669.png)

![2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole](/img/structure/B1224673.png)
![4-{[4-(4-Isopropylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1224674.png)
![4-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione](/img/structure/B1224676.png)
![N-(3,4-dimethylisoxazol-5-yl)-4-{[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino}benzenesulfonamide](/img/structure/B1224681.png)
![1-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-1-ium-1-yl]-2-phenylethanone](/img/structure/B1224682.png)
![2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1224684.png)

